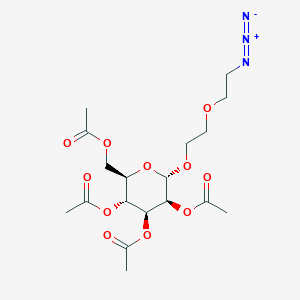![molecular formula C5H2BrClN4 B6291779 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 2433901-33-6](/img/structure/B6291779.png)
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the molecular formula C5H2BrClN4 . It has an average mass of 233.453 Da and a monoisotopic mass of 231.915131 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines have been synthesized in excellent yields by the oxidative cyclization of pyrimidinylhydrazines of various aryl aldehydes with one equivalent of iodobenzene diacetate in methanol .Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolo[4,3-a]pyrazine core with bromine and chlorine substituents .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, triazolo[4,3-a]pyrazine derivatives have been used as building blocks in the synthesis of various heterocyclic compounds .Aplicaciones Científicas De Investigación
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine has been used in a variety of scientific research applications. It has been used in pharmaceutical research to study the effects of drugs on the human body, as well as in medical research to study the effects of certain diseases on the human body. It has also been used in biochemical research to study the effects of certain enzymes and proteins on the human body. In addition, this compound has been used in interdisciplinary research to study the effects of certain environmental pollutants on the human body.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Related compounds have shown significant inhibitory activity against their targets . For instance, compounds 14, 13, and 15 showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib .
Biochemical Pathways
Related compounds have been shown to affect the cell cycle, likely through their interaction with cdk2 .
Result of Action
A related compound, 22i, exhibited excellent anti-tumor activity against a549, mcf-7, and hela cancer cell lines .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound in laboratory experiments is its stability. It is highly stable in a variety of solvents, making it an ideal compound for use in a variety of laboratory experiments. In addition, this compound is relatively easy to handle and has a low toxicity, making it a safe compound to use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. One of the main limitations is that it is not very soluble in water, making it difficult to use in experiments involving aqueous solutions. In addition, this compound is relatively expensive, making it difficult to use in large-scale experiments.
Direcciones Futuras
There are a variety of potential future directions for 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine research. One potential direction is to explore the effects of this compound on other enzymes and proteins, such as those involved in the metabolism of drugs or the immune system. In addition, further research could be done to explore the potential applications of this compound in the pharmaceutical and medical fields. Finally, further research could be done to explore the potential applications of this compound in the field of environmental science, such as its potential to reduce the toxicity of certain pollutants.
Métodos De Síntesis
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine can be synthesized through a variety of methods. One of the most common methods is the reaction of 1,2,4-triazole with bromoacetyl chloride and sodium chloride in acetonitrile. This reaction yields this compound as a white solid. Other methods for synthesizing this compound include the reaction of 1,2,4-triazole with bromoacetyl chloride and sodium chloride in dichloromethane, and the reaction of 1,2,4-triazole with bromoacetyl chloride and sodium chloride in dimethylformamide.
Propiedades
IUPAC Name |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN4/c6-3-1-8-4(7)5-10-9-2-11(3)5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGPZEKCAOHSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=NN=C2C(=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)
![N-[(2-(Trifluoromethyl)phenyl]methylene]aniline](/img/structure/B6291733.png)




![(5S)-Spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine trihydrochloride](/img/structure/B6291786.png)
![2-(Trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]-5(2H)-oxazolone](/img/structure/B6291787.png)
